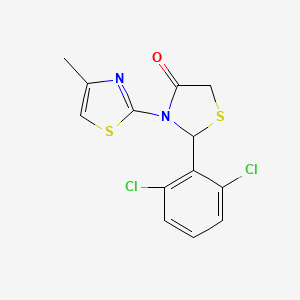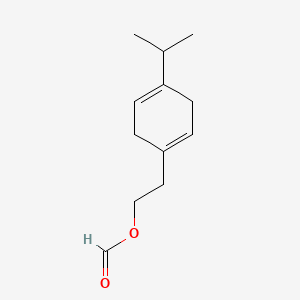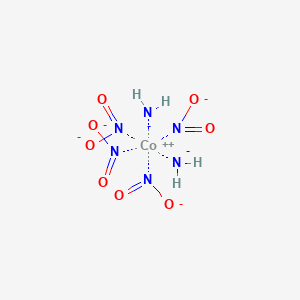
Erdmann's salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erdmann’s salt can be synthesized through the reaction of cobalt(II) salts with sodium nitrite and ammonium chloride in an aqueous solution. The reaction involves the oxidation of cobalt(II) to cobalt(III) in the presence of nitrite ions and ammonia .
Industrial Production Methods: Industrial production of Erdmann’s salt follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Erdmann’s salt undergoes various chemical reactions, including:
Oxidation: Erdmann’s salt can be oxidized to form different cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(II) complexes under specific conditions.
Substitution: Ligands in Erdmann’s salt can be substituted with other ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve ammonia, ethylenediamine, and other nitrogen-containing ligands.
Major Products: The major products formed from these reactions include various cobalt(III) complexes with different ligands, which can be characterized by their distinct colors and spectroscopic properties .
Wissenschaftliche Forschungsanwendungen
Erdmann’s salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cobalt complexes and as a reagent in analytical chemistry.
Biology: Erdmann’s salt is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent.
Wirkmechanismus
The mechanism of action of Erdmann’s salt involves its ability to form stable coordination complexes with various ligands. The cobalt(III) center in Erdmann’s salt can interact with different molecular targets, leading to changes in their structure and function. These interactions are mediated through coordination bonds and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Fischer’s salt: Another cobalt(III) complex with the formula ( \text{K}_3[\text{Co}(\text{NO}_2)_6] ).
Triamminetrinitrocobalt(III): A complex with the formula ( [\text{Co}(\text{NO}_2)_3(\text{NH}_3)_3] ).
Comparison: Erdmann’s salt is unique due to its specific ligand arrangement and stability. Unlike Fischer’s salt, which has six nitrite ligands, Erdmann’s salt has a combination of nitrite and ammonia ligands, providing distinct chemical and physical properties. Triamminetrinitrocobalt(III) also differs in its ligand composition and coordination geometry .
Eigenschaften
CAS-Nummer |
13600-89-0 |
|---|---|
Molekularformel |
CoH4N6O8-4 |
Molekulargewicht |
275.00 g/mol |
IUPAC-Name |
azanide;cobalt(2+);tetranitrite |
InChI |
InChI=1S/Co.4HNO2.2H2N/c;4*2-1-3;;/h;4*(H,2,3);2*1H2/q+2;;;;;2*-1/p-4 |
InChI-Schlüssel |
TWALRKRJQBCJOW-UHFFFAOYSA-J |
Kanonische SMILES |
[NH2-].[NH2-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B14163504.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
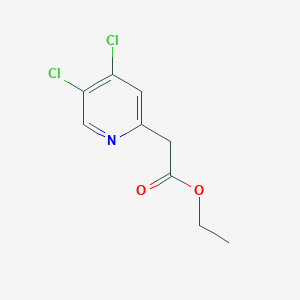
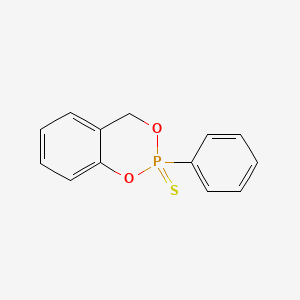
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
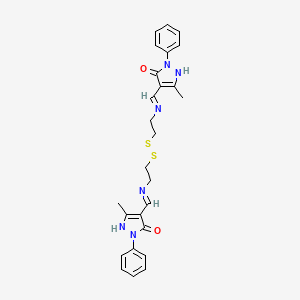
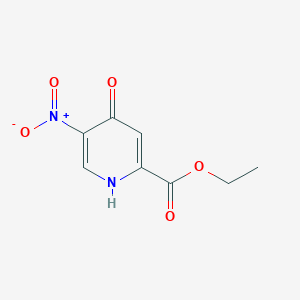
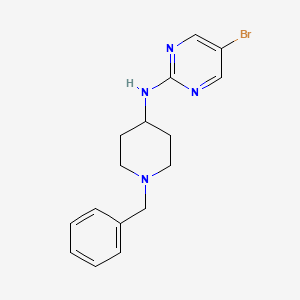

![[4-(4-Chlorophenyl)butan-2-ylideneamino]urea](/img/structure/B14163556.png)

